molecular formula C16H16N6O2S B13058600 N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide

N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide

Cat. No.: B13058600
M. Wt: 356.4 g/mol
InChI Key: MDVUXDKWTXTFDS-AAYFLQTKSA-N
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Description

N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a triazole ring fused with a thiazolidine ring, making it a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide typically involves multiple steps. One common method includes the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an equimolar amount of 5-nitrosalicylaldehyde in methanol . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide is unique due to its fused triazole-thiazolidine structure, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, enhancing its potential as a versatile therapeutic agent .

Properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C16H16N6O2S/c1-3-22-15(24)14(25-16(22)20-21-9-17-18-10-21)8-12-4-6-13(7-5-12)19-11(2)23/h4-10H,3H2,1-2H3,(H,19,23)/b14-8+,20-16+

InChI Key

MDVUXDKWTXTFDS-AAYFLQTKSA-N

Isomeric SMILES

CCN\1C(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/S/C1=N/N3C=NN=C3

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)NC(=O)C)SC1=NN3C=NN=C3

Origin of Product

United States

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